Dichloroplatinum;diethylsulfanium

Description

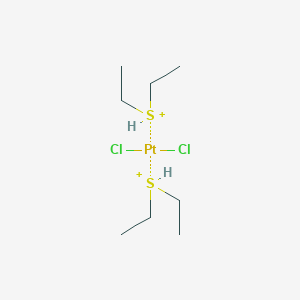

Dichloroplatinum;diethylsulfanium is a platinum(II) complex featuring a diethylsulfanium ligand. Platinum complexes are renowned for their anticancer properties, primarily through DNA crosslinking and apoptosis induction . However, the unique ligand structure in this compound could modulate its pharmacological behavior compared to classical platinum drugs like cisplatin.

Properties

IUPAC Name |

dichloroplatinum;diethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVLRIRJUWCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SH+]CC.CC[SH+]CC.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2PtS2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15337-84-5 | |

| Record name | Dichlorobis(1,1'-thiobis(ethane))platinum (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum;diethylsulfanium involves the reaction of potassium tetrachloroplatinate with ammonia, followed by the addition of hydrochloric acid. The reaction proceeds as follows:

K2[PtCl4]+2NH3→[Pt(NH3)2Cl2]+2KCl

This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum;diethylsulfanium undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as water or ammonia.

Hydrolysis: In aqueous solutions, this compound undergoes hydrolysis to form aquated species.

Binding to DNA: It forms covalent bonds with the nitrogen atoms in the nucleobases of DNA, leading to the formation of intrastrand cross-links.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include water, ammonia, and various nucleophiles. The reactions are typically carried out in aqueous solutions at room temperature .

Major Products

The major products formed from the reactions of this compound include aquated species, substituted complexes, and DNA adducts .

Scientific Research Applications

Dichloroplatinum;diethylsulfanium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity and coordination chemistry of platinum complexes.

Biology: It is used to study the interactions of metal complexes with biological molecules such as DNA and proteins.

Medicine: It is widely used in cancer chemotherapy to treat various types of cancer.

Industry: It is used in the development of new platinum-based drugs and in the study of drug resistance mechanisms.

Mechanism of Action

The mechanism of action of dichloroplatinum;diethylsulfanium involves its ability to form covalent bonds with the purine bases on DNA, leading to the formation of intrastrand cross-links. These cross-links interfere with DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis in cancer cells . The compound also activates various signal transduction pathways, including calcium signaling, death receptor signaling, and mitochondrial pathways, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural and Functional Analogues

Cisplatin (cis-Diamminedichloroplatinum(II))

- Structure : Two ammonia ligands and two chloride ions in a cis configuration.

- Mechanism : Forms DNA interstrand crosslinks, disrupting replication and transcription .

- Toxicity : Nephrotoxicity and leukopenia are dose-limiting side effects; adjuvant therapies (e.g., diallyl disulfide) are explored to mitigate these .

- Resistance : Reduced cellular accumulation and increased glutathione conjugation are key resistance mechanisms .

Bis(benzonitrile)dichloroplatinum(II)

- Structure : Two benzonitrile ligands in cis or trans configurations .

- Mechanism : Targets PD-1/PD-L1 immune checkpoint interaction, expanding its role beyond DNA damage .

- Advantage: Novel mechanism avoids traditional resistance pathways associated with cisplatin .

[meso-1,2-Bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine]dichloroplatinum(II) (Compound K)

- Structure : Bulky aromatic ligands enhance lipophilicity.

- Advantage: Oral bioavailability, unlike cisplatin’s intravenous requirement. A 10-fold higher oral dose achieves efficacy comparable to subcutaneous administration .

- Application : Effective in hormone-sensitive breast and prostate cancers .

[1,2-Bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II)

Dichloroplatinum;diethylsulfanium: Inferred Properties

- Ligand Effects : The diethylsulfanium group may enhance solubility in polar solvents or alter interaction with cellular transporters.

- Potential Mechanisms: Likely shares DNA crosslinking activity with cisplatin but may exhibit distinct pharmacokinetics due to ligand chemistry.

- Research Gaps: No direct cytotoxicity or resistance data are available; further studies are needed to evaluate its DNA-binding kinetics and immune interactions.

Comparative Data Table

Research Findings and Implications

- Cellular Uptake : Cisplatin resistance correlates with decreased accumulation in ovarian and lung cancer models . This compound’s ligands may bypass these transporters.

- Combination Therapies : Adjuvants like diallyl disulfide reduce cisplatin toxicity without compromising efficacy . Similar strategies could optimize this compound.

- Environmental Sensitivity : Hypoxia and acidosis modulate platinum drug efficacy. For example, bis(nitroimidazole)platinum(II) derivatives show enhanced cytotoxicity under low oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.